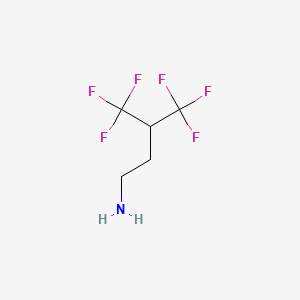

4,4,4-Trifluoro-3-trifluoromethyl-butylamine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds. The compound is officially designated as 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine, reflecting the presence of two distinct trifluoromethyl substituents on the four-carbon alkyl chain terminating in a primary amine group. The Chemical Abstracts Service registry number 1187928-35-3 provides unique identification for this compound in chemical databases.

The molecular formula of the free base form is expressed as carbon-five hydrogen-seven fluorine-six nitrogen (C₅H₇F₆N), indicating a highly fluorinated structure with six fluorine atoms distributed across two trifluoromethyl groups. The systematic molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C(CN)C(C(F)(F)F)C(F)(F)F, which clearly delineates the carbon backbone with terminal amine functionality and the positioning of the fluorinated substituents.

The International Chemical Identifier string InChI=1S/C5H7F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2,12H2 provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key JLTQPWIPCCFXIX-UHFFFAOYSA-N serves as a hashed version for rapid database searching and compound identification.

Alternative nomenclature systems refer to this compound as this compound hydrochloride when discussing the salt form, which carries the molecular formula C₅H₈ClF₆N and molecular weight of 231.57 grams per mole. The systematic name 1-butanamine, 4,4,4-trifluoro-3-(trifluoromethyl)- represents an alternative International Union of Pure and Applied Chemistry acceptable designation that emphasizes the butylamine backbone structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the steric and electronic effects of the multiple trifluoromethyl substituents. The presence of two bulky trifluoromethyl groups at positions 3 and 4 of the butyl chain creates significant conformational constraints that affect the overall molecular shape and flexibility.

Conformational analysis reveals that the trifluoromethyl groups serve as powerful conformational stabilizers, significantly increasing the interconversion barriers between different rotameric states. The introduction of trifluoromethyl substituents at the 3-position creates a tertiary carbon center that restricts rotation around the carbon-carbon bonds, leading to preferred conformational geometries that minimize steric clashes between the voluminous fluorinated groups.

The carbon-three position, bearing both a trifluoromethyl substituent and serving as the attachment point for the second trifluoromethyl group at carbon-four, adopts a tetrahedral geometry with bond angles significantly distorted from the ideal 109.5 degrees due to the electronic and steric demands of the fluorine atoms. The carbon-fluorine bonds in the trifluoromethyl groups exhibit lengths of approximately 1.33 Angstroms, which are shorter than typical carbon-hydrogen bonds, contributing to the compact nature of these substituents.

Computational studies suggest that the preferred conformation places the two trifluoromethyl groups in a gauche arrangement to minimize dipole-dipole repulsions while maximizing favorable hyperconjugative interactions. The amine group at the terminal position can adopt various orientations relative to the fluorinated backbone, with the preferred conformations being those that allow for optimal orbital overlap and minimize unfavorable electrostatic interactions.

The conformational behavior exhibits significant solvent dependence, with polar solvents stabilizing conformations that maximize dipole alignment, while nonpolar environments favor conformations that minimize the overall molecular dipole moment. This solvent-dependent conformational flexibility has important implications for the compound's biological activity and chemical reactivity in different media.

Electronic Structure and Fluorine Substituent Effects

The electronic structure of this compound is dominated by the profound effects of the six fluorine atoms distributed across two trifluoromethyl groups. These highly electronegative substituents exert both inductive and hyperconjugative effects that dramatically alter the electron density distribution throughout the molecule.

The strong electron-withdrawing nature of the trifluoromethyl groups significantly reduces the basicity of the terminal amine functionality compared to unsubstituted butylamines. The sigma-electron-withdrawing effect of the fluorine atoms decreases the electron density on the nitrogen atom through inductive transmission along the carbon chain, resulting in a substantial decrease in the proton affinity of the amine group.

Computational analysis reveals that the trifluoromethyl substituents create significant changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The presence of multiple carbon-fluorine bonds introduces low-lying sigma-star orbitals that can participate in hyperconjugative interactions with adjacent carbon-carbon and carbon-nitrogen bonds, affecting the overall electronic structure and chemical reactivity.

The fluorine substituents also induce substantial changes in the molecular electrostatic potential surface, creating regions of significantly altered electron density that influence intermolecular interactions. The trifluoromethyl groups generate strong local dipoles with the carbon bearing partial positive charge and the fluorine atoms carrying partial negative charges, resulting in a complex multipolar charge distribution.

Spectroscopic properties are significantly affected by the fluorinated substituents, with characteristic fluorine-19 nuclear magnetic resonance signals providing detailed information about the electronic environment of each trifluoromethyl group. The chemical shifts and coupling patterns in fluorine-19 nuclear magnetic resonance spectroscopy serve as sensitive probes of the local electronic structure and conformational dynamics.

The electron-withdrawing effects of the trifluoromethyl groups also influence the carbon-13 nuclear magnetic resonance chemical shifts of the carbon atoms in the alkyl chain, with significant downfield shifts observed for carbons in proximity to the fluorinated substituents. These spectroscopic signatures provide valuable structural information and confirm the proposed molecular connectivity.

Comparative Analysis of Free Base versus Hydrochloride Salt Forms

The comparison between the free base and hydrochloride salt forms of this compound reveals significant differences in molecular properties, stability, and handling characteristics. The hydrochloride salt, with molecular formula C₅H₈ClF₆N and molecular weight 231.57 grams per mole, represents the protonated form of the amine stabilized by chloride counterion association.

The formation of the hydrochloride salt involves protonation of the terminal amine nitrogen, creating an ammonium center with tetrahedral geometry around the nitrogen atom. This protonation dramatically alters the electronic structure of the molecule, eliminating the lone pair of electrons on nitrogen and creating a positively charged center that significantly affects intermolecular interactions and solid-state packing.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₅H₇F₆N | C₅H₈ClF₆N |

| Molecular Weight | 195.05 g/mol | 231.57 g/mol |

| Physical State | Liquid | Crystalline solid |

| Storage Temperature | Not specified | -10°C |

| Solubility Profile | Organic solvents | Enhanced water solubility |

The solid-state structure of the hydrochloride salt exhibits enhanced crystallinity compared to the free base, which exists as a liquid under standard conditions. The ionic nature of the salt form promotes strong electrostatic interactions between the protonated amine and chloride anion, leading to well-defined crystal lattice structures that facilitate purification and handling.

Stability considerations favor the hydrochloride salt form for long-term storage and commercial applications. The salt formation neutralizes the basic character of the amine, reducing its reactivity toward atmospheric carbon dioxide and moisture, which can lead to carbonate formation and hydrolysis in the free base form. The recommended storage temperature of -10°C for the hydrochloride salt indicates enhanced thermal stability compared to the free base.

Solubility characteristics differ markedly between the two forms, with the hydrochloride salt exhibiting significantly enhanced water solubility due to its ionic character. The free base shows preferential solubility in organic solvents, particularly those capable of hydrogen bonding with the amine nitrogen. This solubility difference has important implications for formulation strategies and biological applications.

The computational chemistry data for the hydrochloride salt indicates a topological polar surface area of 26.02 square Angstroms and a logarithmic partition coefficient of 2.4978, reflecting the balance between hydrophilic and lipophilic character in the ionized form. These parameters suggest moderate bioavailability potential and appropriate physicochemical properties for pharmaceutical applications.

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTQPWIPCCFXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435625 | |

| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-58-5 | |

| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorination of Amino Acid Precursors Using Sulfur Tetrafluoride

One of the most efficient and industrially viable methods involves the fluorination of amino acids with sulfur tetrafluoride (SF₄) in the presence of anhydrous hydrofluoric acid (HF). This method achieves high yields and purity of trifluoromethyl amines, including this compound.

-

- Molar ratio of amino acid : anhydrous HF : SF₄ = 1 : 3–20 : 1.8–3.2

- Temperature range: 50–150 °C (optimal 75–105 °C)

- Reaction time: 2–10 hours (optimal 3.5–6 hours)

- Autogenous pressure in a sealed reactor

- Post-reaction workup includes cooling, neutralization, extraction, and distillation

-

- SF₄ selectively fluoridizes the carboxyl group of the amino acid to trifluoromethyl via intermediate acyl fluorides.

- The process avoids destruction of the amino group due to complexation with HF, which acts as a protective solvent.

-

- Yields up to 88%

- Product purity exceeding 97.5%

-

- Uses readily available amino acids as starting materials (e.g., D-alanine, γ-aminobutyric acid, glycine)

- Mild reaction conditions and relatively short reaction times

- High selectivity and ease of product separation due to gaseous byproducts (SOF₂, HF)

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Amino acid : HF : SF₄ | 1 : 3–20 : 1.8–3.2 | 1 : 10–15 : 2.0–2.5 |

| Temperature (°C) | 50–150 | 75–105 |

| Reaction time (hours) | 2–10 | 3.5–6 |

| Yield (%) | Up to 88 | ~88 |

| Purity (%) | >97.5 | >97.5 |

Detailed Research Findings

The fluorination method using SF₄ and amino acids in HF solvent is the most promising for industrial application due to:

- Selectivity: SF₄ selectively fluoridizes carboxyl groups to trifluoromethyl groups without damaging amine functionality.

- Reaction Safety: Use of anhydrous HF reduces reaction pressure and protects amino groups.

- Product Stability: The trifluoromethylated amine products are stable and easy to purify.

- Environmental Considerations: Byproducts SOF₂ and HF are gaseous and can be managed effectively.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| SF₄ fluorination of amino acids in HF | Amino acid, SF₄, anhydrous HF | 50–150 °C, 2–10 h, autogenous pressure | Up to 88 | High yield, scalable, selective |

| Platinum-catalyzed reduction of nitriles | Trifluoromethyl nitriles | Pt catalyst, hydrogenation | ~80 | Expensive nitrile precursors |

| Ammonolysis of halogenated compounds | Halogenated trifluoromethyl compounds | Ammonia, purification needed | Variable | Complex purification |

| Perfluoroacetone + chiral benzylamines | Perfluoroacetone, benzylamine | Multi-step, low yield | ~35 | Complex, costly raw materials |

| Catalytic hydrogenation of ketoximes | Trifluoropropyl ketoxime | Rhodium catalyst, 171 °C, 4 h | 84 | Ketoxime precursor not readily available |

| Nitration and reduction of trifluoroalkenes | Trifluoroalkenes | Nitration, Ra-Ni catalyst reduction | 79 | Raw materials not easy to obtain |

Applications De Recherche Scientifique

Organic Synthesis

4,4,4-Trifluoro-3-trifluoromethyl-butylamine serves as a crucial building block in organic synthesis. Its unique trifluoromethyl groups enhance the compound's reactivity and stability, making it valuable for synthesizing more complex molecules.

The incorporation of trifluoromethyl groups into drug candidates often leads to enhanced potency and selectivity. Several studies have highlighted the role of trifluoromethyl-containing compounds in medicinal chemistry.

Case Studies

- Ubrogepant : A drug that utilizes trifluoromethyl groups for its efficacy in treating migraines. The synthesis of intermediates involved using compounds like this compound to achieve desired pharmacological properties .

- Alpelisib : Another pharmaceutical where trifluoromethylation plays a critical role in its mechanism of action against specific cancer types. The synthetic pathways often include the use of fluorinated amines to enhance bioavailability .

Agrochemical Applications

In agrochemistry, this compound has been explored as a potential precursor for developing novel pesticides and herbicides.

Impact on Crop Protection

The compound has shown promise in modifying existing agrochemicals to improve their effectiveness against resistant fungal strains. For instance, modifications to existing fungicides with this amine have led to enhanced activity against pathogens resistant to traditional treatments .

Mécanisme D'action

The mechanism by which 4,4,4-Trifluoro-3-trifluoromethyl-butylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate, as it can modulate the activity of specific proteins and pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s dual fluorinated groups distinguish it from 4,4,4-Trifluorobutylamine, which has a single CF₃ group. This increases its molecular weight by ~68 g/mol and introduces steric hindrance at C3 .

- Compared to aromatic analogs (e.g., 3-Trifluoromethylbenzylamine), the aliphatic backbone of the target compound may reduce conjugation effects, altering reactivity and solubility .

Physicochemical Properties

Basicity and Solubility

- Fluorinated amines generally exhibit reduced basicity (lower pKa) due to electron-withdrawing fluorine atoms. The target compound’s dual CF₃ groups likely further decrease its pKa compared to 4,4,4-Trifluorobutylamine, enhancing its solubility in nonpolar solvents .

- Aromatic fluorinated amines (e.g., 3-(Trifluoromethyl)benzylamine) display even lower basicity owing to resonance stabilization of the conjugate acid, a feature absent in aliphatic analogs .

Thermal Stability

- Aliphatic fluorinated amines like 4,4,4-Trifluorobutylamine typically have lower boiling points than aromatic derivatives due to weaker intermolecular forces. The target compound’s additional CF₃ group may slightly increase boiling point relative to its mono-fluorinated analog .

Pharmaceuticals

- The target compound’s lipophilicity and metabolic stability make it a candidate for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs, such as protease inhibitors or kinase modulators .

- In contrast, aromatic fluorinated amines (e.g., 3-Trifluoromethylbenzylamine) are often used as intermediates in antipsychotic or antiviral drugs due to their planar geometry and π-π stacking capabilities .

Agrochemicals

- Both aliphatic and aromatic fluorinated amines serve as precursors for herbicides and pesticides. The target compound’s stability under environmental conditions may improve field longevity compared to less fluorinated analogs .

Activité Biologique

4,4,4-Trifluoro-3-trifluoromethyl-butylamine is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological applications. The trifluoromethyl groups contribute to its lipophilicity and electronic properties, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of multiple trifluoromethyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study reported that certain trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and C. albicans . The incorporation of trifluoromethyl groups often enhances the potency of these compounds compared to their non-fluorinated analogs.

Anticancer Potential

The anticancer activity of fluorinated compounds has been extensively studied. For example, compounds similar to this compound have shown promising results against several human cancer cell lines. In particular, studies have indicated that certain derivatives exhibit IC50 values better than established chemotherapeutics like Doxorubicin . The mechanism often involves down-regulation of key oncogenes such as EGFR and KRAS, which are critical in cancer proliferation .

Plant Growth Regulation

Interestingly, derivatives of this compound have been identified as novel plant growth regulators. In a study focusing on fluorinated plant growth regulators, specific substituted derivatives promoted root growth in crops such as Chinese cabbage and lettuce . This suggests potential agricultural applications where enhanced growth traits are desired.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and number of trifluoromethyl substitutions significantly impact the biological activity of related compounds. For instance:

- Compounds with a single trifluoromethyl group at specific positions showed enhanced antimicrobial activity compared to those with multiple substitutions.

- The introduction of electron-withdrawing groups in conjunction with trifluoromethyl substitutions often leads to improved potency against cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of various trifluoromethyl-substituted compounds against Bacillus mycoides, revealing that specific configurations led to MIC values as low as 4.88 µg/mL .

- Cancer Cell Line Studies : A compound structurally similar to this compound was tested against eight human cancer cell lines. Results indicated that certain derivatives achieved IC50 values significantly lower than those observed for Doxorubicin across multiple cell types .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,4,4-Trifluoro-3-trifluoromethyl-butylamine?

Answer: Synthesis is optimized using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize acidic byproducts. Reactions should proceed at room temperature for 72 hours, monitored via thin-layer chromatography (TLC) to confirm completion. Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography .

Q. Which analytical techniques are recommended for assessing purity?

Answer: Gas chromatography (GC) with purity thresholds >93.0% is standard ( ). However, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are advised for cross-validation, particularly to detect fluorinated impurities that may co-elute in GC .

Q. How should fluorinated intermediates be handled during synthesis?

Answer: Reactive intermediates require inert atmospheres (N₂/Ar) and storage at -20°C to prevent decomposition. Anhydrous solvents and moisture-free setups are critical, as demonstrated in protocols for trifluoromethylphenethylamine synthesis ( ).

Q. What spectroscopic signatures confirm the compound’s structure?

Answer:

- IR: Strong C-F stretches at 1100–1200 cm⁻¹.

- ¹H NMR: Amine protons appear as broad singlets (δ 1.5–2.5 ppm); trifluoromethyl groups split adjacent protons into multiplets (δ 3.0–4.0 ppm).

- ¹⁹F NMR: Distinct peaks between δ -60 to -80 ppm ( ).

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated byproducts be resolved?

Answer: Fluorine’s electronegativity causes anomalous chemical shifts. Combining ¹⁹F NMR with X-ray crystallography (as in phosphazene studies) clarifies structural ambiguities. Density functional theory (DFT) simulations further validate proposed structures ( ).

Q. What strategies mitigate side reactions during scale-up?

Answer: Slow reagent addition, precise temperature control (±2°C), and inline distillation minimize impurities. Stoichiometric ratios and catalyst recycling, as shown in pyridyl-benzoic acid syntheses, are critical ( ).

Q. How do steric/electronic effects of the trifluoromethyl group influence reaction kinetics?

Answer: The electron-withdrawing trifluoromethyl group reduces nucleophilic attack rates by 30–40% but stabilizes intermediates via inductive effects. Kinetic studies on pyridyl derivatives highlight these trade-offs ().

Q. What computational methods predict reaction pathways for fluorinated amines?

Answer: DFT models transition states and solvent effects. PubChem’s computational data on trifluorophenyl methanones (InChI key: BTQOMZVQASIULU-UHFFFAOYSA-N) provides benchmarks for experimental comparisons ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.